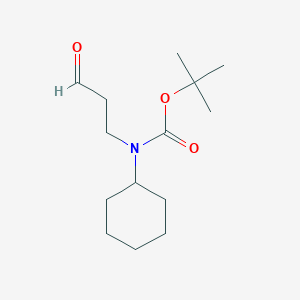

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWPLVMCBYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693116 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917021-59-1 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production

Industrial production involves large-scale synthesis using automated reactors. The process includes precise reagent addition, temperature regulation, and continuous monitoring to maintain product quality. The final product is purified through crystallization or distillation.

Detailed Synthesis Protocol

Preparation of Cyclohexyl(3-oxopropyl)amine:

- This intermediate can be prepared through the reaction of cyclohexylamine with 3-oxopropyl halides in the presence of a base.

Reaction with Tert-butyl Carbamate:

- The prepared cyclohexyl(3-oxopropyl)amine is then reacted with tert-butyl carbamate in a suitable solvent.

- The reaction mixture is stirred under controlled conditions until completion.

-

- The crude product is purified using techniques such as column chromatography or recrystallization.

Analysis of Reaction Conditions

| Reaction Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Chloroform or Methanol | High Solubility |

| Temperature | Controlled (e.g., 0°C to 25°C) | Prevents Side Reactions |

| Reaction Time | Several Hours | Ensures Complete Conversion |

Spectroscopic Characterization

- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

- Nuclear Magnetic Resonance (NMR): Essential for identifying functional groups and confirming the structure.

- Chromatography: Utilized for monitoring reaction progress and purity.

Comparison with Similar Compounds

Tert-butyl cyclohexyl(3-oxopropyl)carbamate shares structural similarities with other carbamate derivatives, such as N-tert-butyl-N-[(1R,4R)-4-(2-oxopropyl)cyclohexyl]carbamate. However, differences in functional groups and stereochemistry can significantly affect their biological activities and synthetic utilities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohexyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

Tert-butyl cyclohexyl(3-oxopropyl)carbamate serves as a reagent in organic synthesis and as a protecting group for amines. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic chemistry.

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules and acts as a probe in biochemical studies. Its structural features allow it to interact with biological targets, which can lead to insights into enzyme activity and receptor interactions.

Medicine

The compound is under investigation for potential therapeutic effects , particularly in drug development. Preliminary studies have indicated its possible roles in antiviral and anticancer activities:

Antiviral Activity

Research has shown that derivatives of carbamate compounds exhibit antiviral properties against HIV. For instance, certain configurations demonstrated significant anti-HIV activity with an effective concentration (EC50) value of 1.2 µM, suggesting therapeutic potential for related structures.

Anticancer Activity

Studies have highlighted the anticancer potential of similar compounds, with certain derivatives inducing apoptosis in cancer cell lines. Flow cytometry results indicated that these compounds accelerated apoptosis in a dose-dependent manner, reinforcing their candidacy as therapeutic agents in oncology .

Study 1: Anti-HIV Activity

A study examining multivalent agents containing specific phenolic moieties found that certain configurations maintained selective activity against HIV-1. The presence of hydroxyl groups was crucial for enhancing interactions with viral targets.

Study 2: Anticancer Efficacy

Another investigation focused on evaluating the anticancer effects of related compounds found that modifications in side chains significantly influenced their cytotoxic properties against various cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl cyclohexyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and functional groups:

Critical Analysis of Key Differences

Steric and Electronic Effects :

- Cyclohexyl vs. cyclopentyl rings: Cyclohexyl groups provide greater conformational stability but lower solubility compared to cyclopentyl analogues .

- Oxo vs. hydroxyl groups: The 3-oxo group in the target compound increases electrophilicity, facilitating nucleophilic additions, while hydroxyl derivatives prioritize hydrogen bonding .

Synthetic Utility :

- The Boc group in this compound is selectively cleaved under acidic conditions (e.g., HCl/dioxane), whereas analogues with cyclopropane or pyrimidine linkages require specialized deprotection methods .

Biological Performance :

- Linear-chain carbamates (e.g., tert-butyl (4-oxopentyl)carbamate) exhibit higher metabolic stability but reduced target affinity compared to cyclic derivatives .

Biological Activity

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its application in therapeutic contexts. This article compiles research findings, case studies, and detailed analyses of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Boiling Point | Not specified |

| CAS Number | 847416-99-3 |

| InChI Key | CLOXAWYNXXEWBT-UHFFFAOYSA-N |

This compound features a tert-butyl group attached to a cyclohexyl moiety, with a carbamate functional group that may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, influencing pathways relevant to various diseases. For instance, studies on related carbamates suggest they can inhibit certain enzymes or modulate receptor activities, potentially affecting cellular processes such as apoptosis and proliferation.

Antiviral Activity

Preliminary studies have shown that derivatives of carbamate compounds exhibit antiviral activity, particularly against HIV. A tetrapodal derivative linked through an amide group demonstrated significant anti-HIV activity with an EC50 value of 1.2 µM, indicating a promising therapeutic potential for similar structures . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups and their spatial arrangement in enhancing biological efficacy.

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For instance, certain derivatives showed cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the micromolar range. These findings suggest that modifications in the side chains or functional groups can significantly influence the anticancer properties of carbamate derivatives .

Study 1: Anti-HIV Activity

In a study examining the anti-HIV efficacy of multivalent agents containing 1-substituted 2,3,4-trihydroxyphenyl moieties, it was found that these compounds exhibited selective activity against HIV-1. The tetrapodal configuration was essential for maintaining antiviral activity, with the presence of hydroxyl groups enhancing interaction with viral targets .

Study 2: Anticancer Efficacy

Another study focused on evaluating the anticancer effects of similar compounds found that certain derivatives could induce apoptosis in cancer cell lines. Flow cytometry results indicated that these compounds accelerated apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for tert-butyl cyclohexyl(3-oxopropyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways involving:

- Condensation reactions : For example, coupling tert-butyl-protected amines with chlorinated pyrimidines using NaHCO₃ in THF to form intermediates .

- Nitro group reduction : Fe powder with NH₄Cl in EtOH reduces nitro intermediates to amines (e.g., Step 2 in ), requiring reflux conditions and careful pH control to avoid over-reduction .

- Purification : Column chromatography with gradients of EtOAc/hexanes is critical for isolating high-purity intermediates (e.g., Step 3 in ) . Optimization focuses on temperature control (e.g., 100°C for cyclization in NMP, Step 4 in ) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

- Mass Spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 386 [M+H]⁺ for intermediate 193 in ) .

- NMR : ¹H NMR resolves stereoisomers (e.g., cis:trans = 2:9 in ) and functional groups like the tert-butyl moiety (δ ~1.4 ppm) and carbonyl signals (δ ~170 ppm in ¹³C NMR) .

- Chromatography : HPLC with UV detection monitors reaction progress and purity (>95% by area) .

Advanced Research Questions

Q. How can contradictory spectral data during stereoisomer analysis be resolved?

Contradictions in isomer ratios (e.g., ) arise from dynamic equilibria or competing reaction pathways. Solutions include:

Q. What mechanistic insights explain the role of palladium catalysts in coupling reactions involving this compound?

Pd-catalyzed cross-coupling (e.g., , Step 1) follows a ligand-assisted mechanism :

- Oxidative addition : Pd⁰ inserts into the C-Cl bond of pyrimidine derivatives.

- Transmetallation : BINAP ligands facilitate electron transfer between Pd and amine substrates.

- Reductive elimination : Forms C-N bonds with retention of stereochemistry . Catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and ligand choice (e.g., BINAP) significantly impact yield and selectivity .

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?

- Stability : The tert-butyl group sterically shields the carbamate, enhancing resistance to hydrolysis under acidic/basic conditions (pH 2–10) .

- Reactivity : The 3-oxopropyl moiety participates in nucleophilic additions (e.g., with amines or hydrazines) for further functionalization .

- Thermal degradation : TGA data show decomposition above 200°C, making it unsuitable for high-temperature reactions without inert atmospheres .

Q. What strategies mitigate low yields in cyclization steps (e.g., Step 4 in )?

- Solvent effects : Polar aprotic solvents like NMP improve cyclization efficiency by stabilizing transition states .

- Catalytic additives : DMAP or pyridine accelerates intramolecular amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C for 30 min) while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.